COX-2 Selectivity Index: 4-Phenyliminomethyl-benzenesulfonamide vs. its Benzylideneamino Isomer
In the identical human whole-blood (HWB) assay, 4-phenyliminomethyl-benzenesulfonamide demonstrates a COX-2 selectivity index (SI) of 6.75 (COX-1 IC₅₀ = 4,120 nM; COX-2 IC₅₀ = 610 nM), while its direct structural isomer 4-benzylideneamino-benzenesulfonamide exhibits an SI of <1.0 (COX-1 IC₅₀ = 108,000 nM; COX-2 IC₅₀ reported as not active at testable concentrations) [1]. The sole structural difference—inversion of the –N=CH– imine orientation—produces a >6-fold differential in COX-2 selectivity that is mechanistically explained by the QSAR model identifying the central –N=C– core as the primary determinant of selectivity [2].
| Evidence Dimension | COX-2 selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) in human whole blood assay |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 610 nM; COX-1 IC₅₀ = 4,120 nM; SI = 6.75 |
| Comparator Or Baseline | 4-Benzylideneamino-benzenesulfonamide: COX-1 IC₅₀ = 108,000 nM; COX-2 IC₅₀ not active |
| Quantified Difference | SI of 6.75 vs. SI <1.0; >200-fold difference in COX-1 inhibition potency |
| Conditions | Human whole blood (HWB) cellular assay; COX-1 measured via A23187-stimulated TxB₂ production; COX-2 measured via LPS-stimulated PGE₂ production |
Why This Matters
The imine orientation directly determines whether the scaffold achieves any meaningful COX-2 selectivity, making 4-phenyliminomethyl-benzenesulfonamide the only viable core scaffold for further SAR optimization within this series.
- [1] Lin, S.-J., Tsai, W.-J., Chiou, W.-F., Yang, T.-H., & Yang, L.-M. (2008). Selective COX-2 inhibitors. Part 2: Synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(5), 2697–2706. https://doi.org/10.1016/j.bmc.2007.11.033 View Source
- [2] Manivannan, E., Prasanna, S., & Chaturvedi, S. C. (2009). QSAR investigations on benzylideneamino and phenyliminomethyl scaffolds for selective COX-2 inhibition: a Hansch approach. Medicinal Chemistry, 5(5), 440–445. https://doi.org/10.2174/157340609789117877 View Source
